6-(3,4-diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

Overview

Description

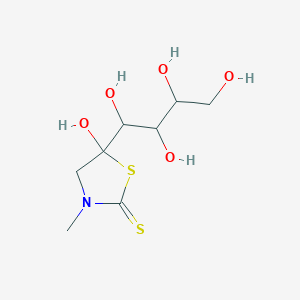

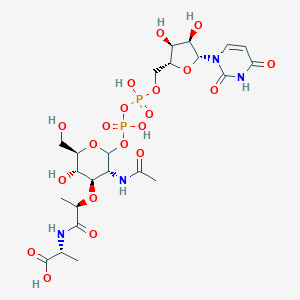

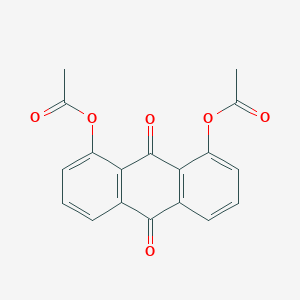

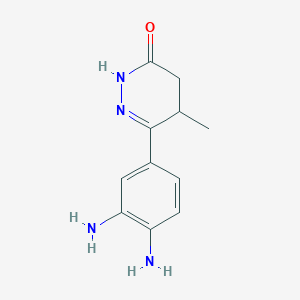

The compound “6-(3,4-diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one” has a molecular formula of C11H14N4O . It is a derivative of pyridazinone, a class of organic compounds that contain a pyridazine ring, which is a six-member aromatic heterocycle with two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “6-(3,4-diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one” consists of a pyridazinone ring substituted with a 3,4-diaminophenyl group and a methyl group .Scientific Research Applications

Pharmaceutical Research

The compound is utilized in pharmaceutical research due to its structural similarity to pyridazinone derivatives, which are known for their diverse pharmacological activities. It serves as a reference standard in the development and testing of new therapeutic agents .

Material Science

In material science, this compound could be explored for the development of novel polymers or coatings. Its boronic acid moiety suggests potential applications in creating materials that can interact with diols or other Lewis bases, which could lead to innovative products with specific chemical affinities .

Analytical Chemistry

The compound’s ability to interact with various substances makes it valuable in analytical chemistry, particularly in the detection and quantification of analytes. It could be used to develop new assays or improve existing methods for measuring compound concentrations in different matrices .

Biochemical Tool

As a biochemical tool, the compound can be used to study enzyme interactions and inhibition, given its boronic acid component’s affinity for diols. This could be particularly useful in understanding glycoprotein behaviors and developing inhibitors for research purposes .

Sensing Applications

The boronic acid group within the compound’s structure suggests its use in sensing applications . It could be part of sensors designed to detect diols or anions like fluoride or cyanide, which are relevant in environmental monitoring and safety .

Therapeutics Development

This compound may be involved in the development of therapeutics, especially in the realm of diabetes management . Boronic acids have been studied for their role in the controlled release of insulin, and this compound could contribute to such research efforts .

Biological Labelling and Imaging

In biological labelling and imaging, the compound’s diaminophenyl group could be used to attach to specific biomolecules, aiding in the visualization and tracking of biological processes in real-time .

Chemical Synthesis

Lastly, the compound can be a building block in chemical synthesis, particularly in the creation of complex molecules with multiple nitrogen atoms, which are often required in pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

The compound, also known as 3-(3,4-diaminophenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one or Amifampridine, primarily targets presynaptic potassium channels . These channels play a crucial role in nerve signal transmission, particularly in the regulation of action potentials and neurotransmitter release.

Mode of Action

Amifampridine works by blocking potassium channel efflux in nerve terminals . This action prolongs the duration of the action potential, leading to an increase in presynaptic calcium concentrations . As a result, calcium channels can remain open for a longer time, allowing for greater acetylcholine release to stimulate muscle at the end plate .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the neuromuscular transmission pathway . By blocking potassium channels and increasing acetylcholine release, Amifampridine enhances neuromuscular transmission, improving muscle strength and reducing muscle fatigue.

Pharmacokinetics

Amifampridine is quickly and almost completely absorbed from the gut, with a bioavailability of 93–100% . The compound is metabolized through acetylation to 3-N-acetylamifampridine . The elimination half-life is approximately 2.5 hours for Amifampridine and 4 hours for 3-N-acetylamifampridine . About 19% of the compound is excreted unmetabolized, and 74–81% is excreted as 3-N-acetylamifampridine via the kidneys .

Result of Action

The molecular and cellular effects of Amifampridine’s action primarily manifest as improved muscle strength and reduced muscle fatigue in patients with Lambert-Eaton myasthenic syndrome (LEMS) . This is due to the increased acetylcholine release at the neuromuscular junction, leading to enhanced muscle stimulation .

properties

IUPAC Name |

3-(3,4-diaminophenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-6-4-10(16)14-15-11(6)7-2-3-8(12)9(13)5-7/h2-3,5-6H,4,12-13H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXSDHOPIGKDWTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NN=C1C2=CC(=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392501 | |

| Record name | 6-(3,4-Diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3,4-diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | |

CAS RN |

74150-02-0 | |

| Record name | 6-(3,4-Diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.